6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
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Overview
Description
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C12H13FN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of benzo[d]oxazole and contains a piperidine ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein that plays a crucial role in cell cycle regulation and is often implicated in cancer .
Mode of Action
The compound interacts with CDK8 by binding to it with a high affinity . This interaction inhibits the activity of CDK8, leading to changes in the cell cycle and potentially slowing down or stopping the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway. By inhibiting CDK8, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell division and the death of cancer cells .
Result of Action
The compound has shown moderate anti-proliferative potency against cancer cell lines MCF-7 and HCT-116 . Moreover, it has exhibited moderate anti-TB activity with a MIC value of 25 µM . Additionally, it has demonstrated antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:
Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a fluorinated benzoyl chloride derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzo[d]oxazole core reacts with piperidine under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a piperidine ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-11(7-8)17-12(16)15(10)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBVHIRPGZOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)OC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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